TXA2 Synthesis Inhibition vs. Higenamine and YS-51
YS-49 demonstrates a 91-fold higher potency in inhibiting TXA2 synthesis compared to the parent compound higenamine. In a direct comparative study using rat platelets, the IC50 of YS-49 for inhibiting TXA2 formation from arachidonic acid was 32.8 µM, while the IC50 for higenamine was 2,990 µM (2.99 mM). Its close analog, YS-51, had a comparable IC50 of 39.4 µM [1]. This quantitative difference is attributed to the 1-naphthylmethyl substitution in YS-49 and YS-51, which replaces the p-hydroxybenzyl group of higenamine, enhancing the compound's interaction with enzymes in the TXA2 synthesis pathway [2].
| Evidence Dimension | Inhibition of thromboxane A2 (TXA2) formation from arachidonic acid (AA) |
|---|---|
| Target Compound Data | IC50 = 32.8 µM |
| Comparator Or Baseline | Higenamine: IC50 = 2,990 µM; YS-51: IC50 = 39.4 µM |
| Quantified Difference | YS-49 is 91-fold more potent than higenamine; equipotent to YS-51 |
| Conditions | Rat platelets stimulated with arachidonic acid; TXB2 measured as a stable metabolite of TXA2 |
Why This Matters
This quantifiable potency difference against TXA2 synthesis makes YS-49 a superior tool compound for studies focused on thromboxane-mediated pathways, where using the parent compound higenamine would require millimolar concentrations and may introduce off-target effects.
- [1] Pyo MK, Kim JM, Jin JL, Chang KC, Lee DH, Yun-Choi HS. Effects of higenamine and its 1-naphthyl analogs, YS-49 and YS-51, on platelet TXA2 synthesis and aggregation. Thromb Res. 2007;120(1):81-6. View Source
- [2] Yun-Choi HS, Pyo MK, Park KM, Chang KC, Lee DH. Antithrombotic effects of YS-49 and YS-51--1-naphthylmethyl analogs of higenamine. Thromb Res. 2001;104(4):249-55. View Source
